[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 952183-23-2
VCID: VC2287069
InChI: InChI=1S/C10H10FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
SMILES: C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO
Molecular Formula: C10H10FN3O
Molecular Weight: 207.2 g/mol

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

CAS No.: 952183-23-2

Cat. No.: VC2287069

Molecular Formula: C10H10FN3O

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol - 952183-23-2

Specification

CAS No. 952183-23-2
Molecular Formula C10H10FN3O
Molecular Weight 207.2 g/mol
IUPAC Name [1-[(3-fluorophenyl)methyl]triazol-4-yl]methanol
Standard InChI InChI=1S/C10H10FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2
Standard InChI Key ZNHGZPQNCDVONF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO
Canonical SMILES C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO

Introduction

Chemical Properties and Structure

Basic Identification

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is identified by the CAS number 952183-23-2 and MDL number MFCD09607903 . The compound is also known by its synonym 1-(3-Fluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole . It belongs to the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. The specific placement of the fluorine atom at the meta position (3-position) of the benzyl group distinguishes this compound from its structural isomers and contributes to its unique chemical and biological properties.

Physical Properties

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol exhibits specific physical properties that are essential for understanding its behavior in various chemical and biological environments. The compound has a molecular formula of C10H10FN3O and a molecular weight of 207.2 g/mol. It has a melting point range of 64-66°C and is typically stored at ambient temperature . The compound's physical state at room temperature is a solid, which facilitates its handling and storage in laboratory settings.

Table 1: Physical Properties of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol

PropertyValueSource
Molecular FormulaC10H10FN3O
Molecular Weight207.2 g/mol
Melting Point64-66°C
Physical StateSolid
Storage ConditionsAmbient temperature
CAS Number952183-23-2
MDL NumberMFCD09607903

Structural Characteristics

The structure of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol features several key elements that define its chemical behavior. The compound contains a 1,2,3-triazole ring with a hydroxymethyl group (-CH2OH) at the 4-position and a 3-fluorobenzyl group attached to the N1 position of the triazole ring. The presence of the fluorine atom at the meta position of the benzyl group enhances the compound's electronic properties, which can contribute to improved biological efficacy and chemical stability.

The compound's structure creates opportunities for hydrogen bonding through its hydroxyl group, while the triazole ring provides sites for coordination with metals and interaction with biological targets. The fluorine atom in the benzyl group affects the electronic distribution within the molecule, potentially altering its lipophilicity, metabolic stability, and binding affinity to proteins.

Synthesis and Reactions

Synthetic Routes

The synthesis of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol typically involves nucleophilic substitution reactions. While the search results don't provide a specific synthetic route for this exact compound, we can infer based on similar triazole compounds that click chemistry approaches may be employed. These methods are noted to be scalable and can be optimized using continuous flow reactors for industrial production.

A potential synthetic route could involve the reaction of 3-fluorobenzyl azide with propargyl alcohol in the presence of a copper(I) catalyst, proceeding through a 1,3-dipolar cycloaddition mechanism. This would result in the formation of the triazole ring with the hydroxymethyl group at the 4-position and the 3-fluorobenzyl group at the N1 position.

The optimization of reaction conditions, including temperature, solvent choice, catalyst loading, and reaction time, would be crucial for achieving high yields and purity of the final product. Such optimization would enhance the utility of this compound in various applications, particularly in medicinal chemistry.

Chemical Reactivity

[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol can participate in various chemical reactions typical of triazole derivatives. The hydroxymethyl group at the 4-position of the triazole ring can undergo reactions common to primary alcohols, such as oxidation, esterification, and etherification. Oxidation of the hydroxymethyl group can lead to the formation of an aldehyde, which can further participate in condensation reactions as seen in the synthesis of related compounds .

The triazole ring itself possesses unique reactivity due to its aromatic character and the presence of nitrogen atoms with lone pairs of electrons. These features make the ring an excellent ligand in coordination chemistry and allow it to participate in various chemical transformations. The fluorine atom in the benzyl group can influence the reactivity of the adjacent positions through its electron-withdrawing effect.

Reaction Mechanisms

The chemical reactions of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol are governed by the electronic properties of its functional groups. The hydroxymethyl group can be oxidized to an aldehyde through mechanisms involving the removal of hydrogen and the formation of a carbonyl group. This oxidation is evident in the synthesis of related compounds where 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is utilized as a precursor .

The nucleophilic substitution reactions typically proceed through SN2 mechanisms, where the hydroxymethyl group acts as a nucleophile to attack electrophilic centers. The presence of the fluorine atom in the benzyl group can influence these reactions through electronic effects, potentially altering reaction rates and selectivities.

The versatility of these reaction mechanisms expands the utility of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol in synthesizing more complex molecules for research and therapeutic applications.

Research Findings and Developments

Current Research Status

Research into [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol is ongoing, focusing on its efficacy against specific diseases. Current studies aim to elucidate the compound's mechanism of action, optimize its pharmacokinetic properties, and develop novel formulations for improved delivery to target tissues.

Investigations into the compound's structure-activity relationships (SAR) are particularly valuable, as they provide insights into the role of the fluorine atom in the benzyl group and the hydroxymethyl substituent in the triazole ring in determining biological activity. These studies can guide the rational design of more potent and selective derivatives for specific therapeutic applications.

Comparative Studies

Table 2: Comparative Analysis of Structural Features in Fluorobenzyl-triazole Compounds

CompoundFluorine PositionKey Structural FeaturePotential Impact on Activity
[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanolmeta (3-position)Meta substitution may alter electronic distributionMay influence binding orientation and affinity to biological targets
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanolpara (4-position)Para substitution creates different electronic effectsMay result in different pharmacokinetic properties and target specificity
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehydemeta (3-position) on phenylContains aldehyde rather than hydroxymethyl groupCan participate in additional reactions for creating more complex derivatives

Such comparative analyses are essential for understanding the structure-activity relationships of these compounds and guiding the development of more effective therapeutic agents .

Future Research Directions

The unique structure and properties of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol make it an attractive candidate for further investigation in medicinal chemistry. Future research directions may include:

  • Development of novel synthetic routes to improve yield, purity, and scalability of production.

  • Creation of derivatives with enhanced biological activity by modifying the hydroxymethyl group or introducing additional substituents.

  • Exploration of its potential in combination therapies, where it may act synergistically with existing drugs.

  • Investigation of its efficacy against emerging pathogens and drug-resistant cancer cell lines.

  • Development of targeted delivery systems to improve its bioavailability and reduce potential side effects.

The goal of these research efforts is to develop novel therapeutic agents with improved efficacy and reduced side effects, addressing unmet medical needs in areas such as infectious diseases and cancer treatment.

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